molecular formula C20H29N3O3S B2391110 N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1206997-97-8

N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide

Cat. No. B2391110
CAS RN: 1206997-97-8
M. Wt: 391.53
InChI Key: ZKFYGPMTJGTTGS-UHFFFAOYSA-N
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Description

Indole derivatives are of wide interest because of their diverse biological and clinical applications . They are found in many important synthetic drug molecules and have a wide range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Synthesis Analysis

The synthesis of indole derivatives often involves the reaction between tryptamine and other compounds . For example, the title compound of a related molecule was obtained in high yield in the reaction between tryptamine and naproxen .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

The mechanism of action of naproxen, a common compound used in the synthesis of indole derivatives, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, they can have different molecular weights and linear formulas .

Scientific Research Applications

Synthesis and Biological Activity

Indole derivatives, including compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide, are key elements in numerous natural and synthetic compounds with significant biological activities. Research has focused on synthesizing new derivatives to explore their potential biological activities. For instance, the synthesis of indole derivatives has been studied for their potential as para-amino benzoic acid antagonists, glutamyl endopeptidase II inhibitors, and treatments for phobic disorders, among others (Avdeenko, Konovalova, & Yakymenko, 2020).

Catalysis and Chemical Transformations

Catalytic processes involving compounds with indole structures have been explored for creating aza-heterocycles and other complex molecules. For example, alpha-sulfinylenamides have been used in tandem Pummerer/Mannich cyclization cascades to produce novel spiro-heterocycles and fused isoquinoline lactams, showcasing the versatility of these compounds in synthetic organic chemistry (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).

Application in Drug Metabolism Studies

Another research area involves the application of biocatalysis to drug metabolism, where the metabolic pathways of certain drugs are elucidated using microbial systems. This approach has been applied to study the mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial-based biocatalytic systems in producing metabolites for structural characterization and supporting clinical investigations (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Optical Imaging for Cancer Detection

Furthermore, research into water-soluble near-infrared dyes for cancer detection via optical imaging has revealed the synthesis and application of compounds with indole structures. These dyes, with enhanced quantum yields and stability for bioconjugation, represent a significant advancement in developing molecular beacons for cancer detection (Pham, Medarova, & Moore, 2005).

Antiradical and Antimicrobial Activities

Compounds related to N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide have also been evaluated for their antiradical, antimicrobial, and enzyme inhibition activities. These studies highlight the potential therapeutic applications of these compounds in treating infections and diseases caused by oxidative stress and microbial pathogens (Danish, Bibi, Gilani, Raza, Ashfaq, Arshad, Asiri, & Ayub, 2019).

Safety and Hazards

As with any chemical compound, safety and hazards associated with indole derivatives can vary widely and depend on the specific compound. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .

properties

IUPAC Name

4-[(ethylsulfonylamino)methyl]-N-[2-(1H-indol-3-yl)ethyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-2-27(25,26)23-13-15-7-9-16(10-8-15)20(24)21-12-11-17-14-22-19-6-4-3-5-18(17)19/h3-6,14-16,22-23H,2,7-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFYGPMTJGTTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide

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